Broad-Spectrum Cytotoxicity Profile Across Five Human Tumor Cell Lines
3-epi-Isocucurbitacin B demonstrates significant cytotoxicity against a panel of human tumor cell lines including A-549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colorectal adenocarcinoma) [1]. While precise ED50 values are not publicly available for this specific compound in the primary isolation study, the co-isolated cucurbitacin B exhibits ED50 values ranging from <10^-5 μg/ml (9KB cells) to 4×10^-7 M (cutaneous squamous cell carcinoma) in comparable assays [2][3]. The qualitative observation of 'significant cytotoxicity' across five distinct histotypes suggests a broad utility profile that warrants further quantification.
| Evidence Dimension | Cytotoxicity (qualitative/quantitative) |
|---|---|
| Target Compound Data | Significant cytotoxicity (qualitative) |
| Comparator Or Baseline | Cucurbitacin B (ED50 <10^-5 μg/ml in 9KB cells; 4×10^-7 - 10^-5 M in CSCC cells) |
| Quantified Difference | Not directly quantifiable; qualitative activity observed across five cell lines |
| Conditions | Human tumor cell lines A-549, SK-OV-3, SK-MEL-2, XF-498, HCT15 |
Why This Matters
Validates the compound's utility in cancer research panels and supports its selection as a reference standard for cucurbitane-based cytotoxicity studies.
- [1] Ryu, S.Y., Lee, S.H., Choi, S.U., Lee, C.O., No, Z., Ahn, J.W. (1994). Antitumor activity of Trichosanthes kirilowii. Archives of Pharmacal Research, 17(5), 348-353. View Source
- [2] Bean, M.F., Antoun, M., Abramson, D., Chang, C.J., McLaughlin, J.L., Cassady, J.M. (1985). Cucurbitacin b and isocucurbitacin b: Cytotoxic Components of Helicteres Isora. Journal of Natural Products, 48(3), 500. View Source
- [3] Chen, W., et al. (2010). Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines. International Journal of Oncology, 37(3), 737-743. View Source
